molecular formula C14H12Cl4N4NaRu B1679021 sodium;1H-indazole;ruthenium(3+);tetrachloride CAS No. 197723-00-5

sodium;1H-indazole;ruthenium(3+);tetrachloride

Cat. No. B1679021
M. Wt: 502.1 g/mol
InChI Key: WVVOCRYXBTVDRN-UHFFFAOYSA-J
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Description

Sodium;1H-indazole;ruthenium(3+);tetrachloride, also known as NKP-1339 or sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], is a ruthenium-based compound that has shown promise as an anticancer agent . It is closely related to another ruthenium complex, KP1019 . The anticancer mechanism of NKP-1339 seems to be tightly linked to redox chemistry .


Synthesis Analysis

The synthesis of NKP-1339 involves treating RuCl3 with an excess of 1H-indazole in a concentrated aqueous HCl solution . The resulting indazolium salt is treated with CsCl, and a salt exchange is performed that converts the cesium salt to the final sodium salt .


Molecular Structure Analysis

NKP-1339 has an octahedral structure with two trans N-donor indazoles and four chloride ligands in the equatorial plane . The ruthenium centers are octahedrally coordinated by solvent molecules .


Chemical Reactions Analysis

The anticancer mechanism of NKP-1339 is believed to be tightly linked to redox chemistry . It is suggested that NKP-1339 remains in its +III oxidation state after 24 hours and at least one of the four chlorido ligands remain covalently bound to the Ru ion .


Physical And Chemical Properties Analysis

NKP-1339 is a ruthenium-based compound with two trans N-donor indazoles and four chloride ligands in the equatorial plane . It is suggested that NKP-1339 remains in its +III oxidation state after 24 hours .

Safety And Hazards

As of February 2024, NKP-1339 was being tested in a Phase 1b/2a clinical trial in 117 patients with advanced gastrointestinal cancers in combination with the chemotherapy regimen FOLFOX . This indicates that the compound is currently under investigation for safety and efficacy.

Future Directions

Ruthenium complexes, especially NKP-1339, are promising candidates for anticancer agents . They show few side effects and resistance is unlikely to form against several Ru-based complexes due to the pharmacokinetic and chemical behavior of Ru drugs . The current knowledge of the medicinal potential and the mode of action of NKP-1339 have been reviewed .

properties

IUPAC Name

sodium;1H-indazole;ruthenium(3+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVOCRYXBTVDRN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4NaRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;1H-indazole;ruthenium(3+);tetrachloride

CAS RN

197723-00-5
Record name IT-139
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OSJ9KS483
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;1H-indazole;ruthenium(3+);tetrachloride
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sodium;1H-indazole;ruthenium(3+);tetrachloride
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sodium;1H-indazole;ruthenium(3+);tetrachloride
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sodium;1H-indazole;ruthenium(3+);tetrachloride
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sodium;1H-indazole;ruthenium(3+);tetrachloride
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sodium;1H-indazole;ruthenium(3+);tetrachloride

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